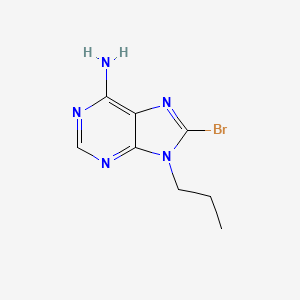

8-Bromo-9-propyl-9H-adenine

Description

Structure

3D Structure

Properties

CAS No. |

908355-66-8 |

|---|---|

Molecular Formula |

C8H10BrN5 |

Molecular Weight |

256.10 g/mol |

IUPAC Name |

8-bromo-9-propylpurin-6-amine |

InChI |

InChI=1S/C8H10BrN5/c1-2-3-14-7-5(13-8(14)9)6(10)11-4-12-7/h4H,2-3H2,1H3,(H2,10,11,12) |

InChI Key |

ATNWURROUOXVHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=NC=NC(=C2N=C1Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 9 Propyl 9h Adenine and Its Analogs

General Synthetic Routes to 9-Substituted Adenine (B156593) Derivatives

The introduction of a substituent at the N9 position of the purine (B94841) ring is a critical step in the synthesis of many biologically active nucleoside and nucleotide analogs. tandfonline.comtandfonline.com

N9-Alkylation Strategies of Adenine or 8-Bromoadenine (B57524) Precursors

The direct alkylation of adenine or its derivatives is a common and extensively studied method for synthesizing N9-substituted adenines. researchgate.net This reaction typically involves the deprotonation of adenine to form the adeninate anion, which then acts as a nucleophile to attack an alkyl halide. researchgate.net Common bases used for deprotonation include sodium hydride (NaH) and potassium carbonate (K2CO3), and the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org For instance, the reaction of adenine with an alkyl halide in the presence of a base in DMF is a standard procedure to achieve N9-alkylation. researchgate.netrsc.org

A specific example is the synthesis of 8-bromo-9-(pent-4-yn-1-yl)-9H-purin-6-amine, where 8-bromoadenine is reacted with 5-chloropent-1-yne in DMF with cesium carbonate (Cs2CO3) as the base at 80°C. nih.gov Similarly, the alkylation of adenine with 1,3-dibromopropane (B121459) can be achieved using K2CO3 in DMF. rsc.org

Table 1: Examples of N9-Alkylation Reactions

| Starting Material | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Adenine | Benzyl (B1604629) Chloride | NaH | DMSO | N9-Benzyladenine | nih.gov |

| 8-Bromoadenine | 5-Chloropent-1-yne | Cs2CO3 | DMF | 8-Bromo-9-(pent-4-yn-1-yl)-9H-purin-6-amine | nih.gov |

| Adenine | 1,3-Dibromopropane | K2CO3 | DMF | N9-(3-Bromopropyl)adenine | rsc.org |

| 6-Chloro-9H-purine | 4-Nitrobenzyl bromide | - | - | 6-Chloro-9-(4-nitrobenzyl)-9H-purine | rsc.org |

Regioselectivity Challenges in Adenine Alkylation (N3 vs. N9 vs. N7) and Control Strategies

A significant challenge in the alkylation of adenine is controlling the regioselectivity. Adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), leading to the potential formation of a mixture of regioisomers. researchgate.netresearchgate.net The direct alkylation of adenine often yields a mixture of N9-, N7-, and sometimes N3-substituted products. researchgate.netscispace.com The ratio of these isomers is influenced by various factors, including the solvent, base, temperature, and the nature of the alkylating agent. nih.govbeilstein-journals.org

In polar aprotic solvents like DMF and DMSO, the N9-alkylated product is typically the major isomer. researchgate.netresearchgate.net However, N7 and N3 isomers are also frequently observed. nih.gov For example, the benzylation of adenine with benzyl chloride in DMSO using NaH as a base results in the formation of N9-benzyladenine as the major product, along with N3-benzyladenine as a minor product and trace amounts of N7-benzyladenine. nih.gov Theoretical calculations suggest that while the N7 atom is inherently more nucleophilic, steric hindrance can favor the formation of the N9-isomer, especially with bulky substituents. nih.gov

Several strategies have been developed to control the regioselectivity of adenine alkylation:

Use of Protecting Groups: Protecting the exo-amino group (N6) can influence the regioselectivity. For instance, using N6-benzoyladenine can favor the formation of the N9-substituted product. oup.com

Solvent Choice: The choice of solvent plays a crucial role. Polar aprotic solvents generally favor N9 substitution. rsc.org In contrast, reactions in neutral or slightly basic media can lead to a higher proportion of N3-substituted products. rsc.org

Reaction Conditions: Varying the base and temperature can also alter the product distribution. beilstein-journals.org

Alternative Synthetic Routes: Unambiguous synthesis of 9-substituted adenines can be achieved through multi-step sequences that avoid direct alkylation of the adenine ring, such as building the purine ring onto a pre-functionalized precursor. datapdf.com

Table 2: Regioisomers formed during Adenine Alkylation

| Reaction Condition | Major Isomer | Minor Isomers | Reference |

|---|---|---|---|

| Adenine + Benzyl Chloride, NaH, DMSO | N9-benzyladenine | N3-benzyladenine, N7-benzyladenine | nih.gov |

| 6-Chloropurine (B14466) + Alkyl Halide, Base | Mixture of N7/N9 derivatives | - | acs.org |

| Adenine anion + Alkyl mesylates, DMF, 18-crown-6 | N9 isomer (61%) | N7 isomer (9%) | scispace.com |

Introduction of the 8-Bromo Substituent

The introduction of a bromine atom at the C8 position of the purine ring is another key transformation in the synthesis of 8-Bromo-9-propyl-9H-adenine and its analogs.

Bromination Procedures for Purine Scaffolds

Direct bromination of the purine scaffold is a common method to introduce a bromine atom at the C8 position. rsc.org Various brominating agents can be employed. For instance, N-bromosuccinimide (NBS) in DMF is an effective reagent for the bromination of purine derivatives. rsc.org Another method involves the use of bromine in acetic acid. rsc.org For example, the reaction of a 3-methyl-3,7-dihydro-1H-purine-2,6-dione derivative with bromine in acetic acid yielded the corresponding 8-bromo derivative in 92% yield. rsc.org A charge transfer complex of bromine and lutidine has also been used for the bromination of purines immobilized on a polymeric support. researchgate.net

Selective oxidative deprotonation at the C8-position using zinc- or magnesium-amide bases followed by electrophilic bromination offers another route to C8-brominated purines. mdpi.com

Sequential Synthesis Approaches (Bromination followed by N9-Alkylation or vice versa)

The synthesis of 8-bromo-9-substituted adenines can be achieved through two primary sequential routes:

Bromination followed by N9-Alkylation: In this approach, adenine is first brominated at the C8 position to yield 8-bromoadenine. This intermediate is then subjected to N9-alkylation. For example, 8-bromo-9-(4-hydroxybutyl)adenine can be prepared by alkylating 8-bromoadenine with 4-bromobutyl acetate (B1210297) followed by methanolysis. researchgate.net Alkylation of 8-bromoadenine with (S)-tritylglycidol in DMF in the presence of Cs2CO3 resulted in a mixture of the N9 and N3 isomers. cas.cz

N9-Alkylation followed by Bromination: Alternatively, the N9-substituent can be introduced first, followed by bromination at the C8 position. This strategy is often more efficient, provided the N9-functional group is stable under the bromination conditions. researchgate.net For example, 9-(4-hydroxybutyl)adenine can be brominated to give 8-bromo-9-(4-hydroxybutyl)adenine. researchgate.net

The choice between these two sequences depends on the specific substituents and the compatibility of the functional groups with the reaction conditions.

Synthesis of Chemically Modified Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of a series of analogs of 8-Bromo-9-propyl-9H-adenine is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. These studies involve systematically modifying different parts of the molecule, such as the substituent at the C8 position, the alkyl chain at the N9 position, and other positions on the purine ring.

For example, a series of 8-substituted analogues of 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine were synthesized to investigate their binding to the benzodiazepine (B76468) receptor. researchgate.net The synthesis of various 8-arylsulfanyl adenine derivatives has been carried out to explore their potential as Hsp90 inhibitors. nih.gov These syntheses often involve coupling reactions, such as the Suzuki or Stille coupling, to introduce aryl or other groups at the C8 position of an 8-bromopurine intermediate. mdpi.com The synthesis of analogs with different linker groups, such as sulfoxides and sulfones, has also been reported. nih.gov

Variations in the N9-Alkyl Chain (e.g., longer alkyls, branched alkyls, arylalkyls)

The versatility of the N9-alkylation reaction allows for the introduction of a wide array of substituents, which is crucial for developing analogs with diverse properties.

Longer and Branched Alkyl Chains : The synthesis of N9-analogs with longer or branched alkyl chains follows the general alkylation procedure. This is achieved by reacting 8-bromoadenine with the corresponding alkyl halides (e.g., 1-iodobutane, 2-bromopropane) or alkyl tosylates in the presence of a base like Cs₂CO₃. nih.gov For instance, the synthesis of compounds with an ionizable 3-isopropylamino-propyl chain has been accomplished by alkylating 8-arylsulfanyl adenine intermediates with 3-(tert-butoxycarbonyl-isopropylamino) propyl tosylate. nih.gov

Functionalized Alkyl and Arylalkyl Chains : The Mitsunobu reaction provides an alternative route for alkylation, particularly for introducing more complex or functionalized alcohols. nih.gov This reaction involves treating the purine with an alcohol in the presence of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). acs.org This method has been successfully used for the alkylation of adenine intermediates with various alcohols to yield the desired N9-isomers. nih.gov Furthermore, arylalkyl groups can be introduced using the corresponding arylalkyl halides under standard alkylation conditions.

The alkylation of 8-bromoadenine often results in a mixture of N9 and N3 regioisomers, which necessitates separation, typically by chromatographic techniques like preparative thin-layer chromatography (TLC). nih.gov

Modifications at the C2 and C6 Positions of the Purine Ring

Further structural diversity can be achieved by modifying the C2 and C6 positions of the 8-bromo-9-alkyl-adenine scaffold.

C2 Position Modification : The C2-amino group can be transformed into other functionalities. A notable example is its conversion to a fluorine atom. This is accomplished through a diazotization-fluorodediazonation reaction using reagents like hydrogen fluoride/pyridine in the presence of sodium nitrite (B80452) (NaNO₂). google.com This modification can significantly alter the electronic properties and solubility of the purine derivative. google.com An alternative strategy starts with a pre-modified purine, such as 2-fluoroadenine. This starting material is first alkylated at the N9 position, followed by bromination at C8 using N-bromosuccinimide (NBS) to yield the 2-fluoro-8-bromo-9-alkyl-adenine derivative. google.com

C6 Position Modification : The exocyclic amino group at the C6 position is a key site for modification. It can be substituted by reacting 6-chloropurine or 6-bromopurine (B104554) precursors with various amines. researchgate.net For example, reacting a 9-substituted-6-chloropurine with different aniline (B41778) compounds in isopropanol (B130326) can yield a series of C6-substituted adenine analogs. acs.org These substitutions are instrumental in modulating the biological activity of the resulting compounds.

Synthesis of Multi-Substituted Purine Derivatives

The synthesis of purine derivatives with substitutions at multiple positions (e.g., C2, C6, and C8) allows for fine-tuning of their properties.

A powerful strategy for generating libraries of multi-substituted purines involves a resin-capture and release approach. acs.org For example, N9-derivatized purines can be captured on a solid support at the C6 position. Subsequently, the C2 position can be modified, followed by oxidation and release from the resin by substitution at the C6 position with various amines. acs.org

Copper-catalyzed cross-coupling reactions are also extensively used. For instance, 8-mercaptoadenine can be coupled with various aryl iodides using a copper(I) iodide (CuI)/neocuproine catalyst system to generate 8-arylsulfanyl adenine intermediates. nih.govacs.org These intermediates can then be further functionalized at the N9, C2, and C6 positions. nih.govgoogle.com Suzuki coupling has been employed to introduce aryl groups at the C8 position of 8-bromo-adenosine diphosphate (B83284) ribose, showcasing another method for C8 functionalization. acs.org These multi-component and sequential reaction strategies provide access to a vast chemical space of purine derivatives. nih.gov

Purification and Isolation Techniques for Adenine Derivatives

The purification and isolation of adenine derivatives are critical steps to ensure the removal of unreacted starting materials, regioisomers, and other byproducts. A combination of techniques is often employed.

Recrystallization : This is a fundamental and widely used technique for purifying solid adenine derivatives. The crude product is dissolved in a suitable solvent or solvent mixture (e.g., methanol-acetonitrile) by heating, and then the solution is cooled to allow the purified compound to crystallize. google.com Decoloration with activated carbon can be performed before or after recrystallization to remove colored impurities. google.comgoogleapis.com

Chromatography :

Thin-Layer Chromatography (TLC) : Preparative TLC is frequently used to separate mixtures of regioisomers, such as the N9 and N3 isomers formed during alkylation. nih.gov

Column Chromatography : Flash chromatography on silica (B1680970) gel is a standard method for purifying crude reaction mixtures to isolate the desired products in high purity. frontiersin.org

High-Performance Liquid Chromatography (HPLC) : For analytical quantification and high-purity preparative separation, ion-pairing HPLC is an effective method. It has been used for the simultaneous separation of various adenine nucleotide derivatives from biological samples. nih.gov This technique often uses a reverse-phase column (e.g., C18) with a mobile phase containing an ion-pairing agent like tetrabutylammonium. nih.gov

Centrifugation and Filtration : After precipitation or crystallization, the solid product is typically isolated from the liquid phase by filtration or centrifugation. The isolated solid is then washed with appropriate solvents (e.g., water, methanol) to remove residual impurities and dried under a vacuum. google.com

Chemical Derivatization : In some cases, purification is facilitated by chemical derivatization. For example, crude adenine can be reacted with a silylating agent like hexamethyldisilazane (B44280) to form the more volatile N,N'-bis(trimethylsilyl) adenine. This derivative can be purified by distillation under reduced pressure and then hydrolyzed back to pure adenine. google.com

Molecular Interactions and Biochemical Mechanisms of 8 Bromo 9 Propyl 9h Adenine

Interaction with Adenosine (B11128) Receptors

The interaction of 8-Bromo-9-propyl-9H-adenine with adenosine receptors (ARs) has been characterized through comprehensive binding and functional assays. The presence of the bromine atom at the 8-position and the propyl group at the N9-position of the adenine (B156593) core are critical determinants of its pharmacological profile.

Ligand Binding Affinity and Selectivity Profiling across Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Research on a series of 8-bromo-9-alkyl adenines, including the 9-propyl derivative, has provided insights into their binding affinities at the four human adenosine receptor subtypes: A1, A2A, A2B, and A3. nih.gov These studies, primarily conducted through radioligand binding assays using Chinese Hamster Ovary (CHO) cells stably expressing each human receptor subtype, reveal a distinct profile for this class of compounds. nih.govd-nb.info

The introduction of a bromine atom at the 8-position of 9-substituted adenines generally enhances the interaction with adenosine receptors. nih.gov This is particularly notable for the A2A subtype. nih.gov While specific Ki values for 8-Bromo-9-propyl-9H-adenine are embedded within broader studies, the general findings indicate that these derivatives possess micromolar affinity for the A1, A2A, and A3 receptors. d-nb.info The affinity for the A2B receptor is often lower, with many related compounds being largely inactive at this subtype. d-nb.info The length of the alkyl chain at the N9 position is a key modulator of affinity and selectivity. nih.gov

Table 1: Binding Affinity Profile of Representative 8-Bromo-9-Alkyl Adenine Derivatives at Human Adenosine Receptor Subtypes This table presents generalized findings for the 8-bromo-9-alkyl adenine series based on available research. Specific values for the 9-propyl derivative may vary but follow the general trend.

| Receptor Subtype | Typical Binding Affinity (Ki) | Method | Reference |

| A1 | µM range | Radioligand Binding Assay | nih.govd-nb.info |

| A2A | µM range (often highest affinity) | Radioligand Binding Assay | nih.govd-nb.info |

| A2B | Low µM to inactive | Functional Assay (Adenylyl Cyclase) | nih.govd-nb.info |

| A3 | µM range | Radioligand Binding Assay | nih.govd-nb.info |

Characterization of Agonistic and Antagonistic Activity at Specific Receptors

Functional assays are crucial for determining whether a ligand activates (agonism) or blocks (antagonism) a receptor. For the 8-bromo-9-alkyl adenine series, functional experiments, such as adenylyl cyclase activity assays, have been performed. nih.govresearchgate.net These studies consistently characterize these compounds as adenosine receptor antagonists. nih.govingentaconnect.com

At the A2A and A2B receptors, which are coupled to the stimulation of adenylyl cyclase, these antagonists inhibit the increase in cyclic AMP (cAMP) production induced by a reference agonist like NECA (5′-N-ethylcarboxamidoadenosine). d-nb.inforesearchgate.net Similarly, for A1 and A3 receptors, which inhibit adenylyl cyclase, these compounds would block the inhibitory effect of an agonist. The research focus on this chemical series has been driven by the need for selective adenosine receptor antagonists to probe the physiological and pathological roles of adenosine. nih.gov The findings suggest that adenine derivatives are a promising scaffold for developing selective antagonists, particularly for the A2A and A2B receptor subtypes. nih.gov

Allosteric Modulation of Adenosine Receptors

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. This can lead to a change in the receptor's conformation and activity. Based on the available scientific literature, there is no specific research detailing the activity of 8-Bromo-9-propyl-9H-adenine as an allosteric modulator of adenosine receptors. Studies on this compound and its close analogs have focused on their role as competitive antagonists at the orthosteric binding site.

Modulation of Enzymatic Activity

Kinase Inhibition Profiles (e.g., PI3K delta pathway)

The purine (B94841) scaffold is a common feature in many kinase inhibitors. nih.govmdpi.com Several patents and research programs have identified purine derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is critical for cellular processes like proliferation and survival. nih.govmdpi.comgoogle.com Specifically, various 6-aminopurine (adenine) derivatives have been investigated as inhibitors of PI3K, with a particular focus on the delta (δ) isoform, which is predominantly expressed in leukocytes and is a target for inflammatory diseases and cancers. google.comwipo.int

While direct studies on 8-Bromo-9-propyl-9H-adenine are not specified in the reviewed literature, closely related purine structures have been highlighted as selective inhibitors of the PI3K delta pathway. google.com This suggests a potential for compounds with this core structure to interact with and inhibit kinase activity, although specific enzymatic assays would be required to confirm the activity and selectivity of 8-Bromo-9-propyl-9H-adenine itself.

Effects on Purine-Metabolizing Enzymes (e.g., Adenosine Deaminase)

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine to inosine. researchgate.net The susceptibility of adenosine analogs to this enzyme is a critical factor in their therapeutic potential.

Studies on related substituted adenine and adenosine derivatives suggest that modifications at the C8 position can significantly impact their interaction with ADA. For instance, 8-substituted adenosine analogs that are forced into a syn conformation (where the base is rotated over the sugar ring) are typically poor substrates for ADA, which prefers an anti conformation. researchgate.net Furthermore, studies on other substituted adenine nucleosides, such as certain 6-N-alkylaminopurine arabinosides, have shown them to be resistant to deamination by ADA. asm.org Given the bulky bromine atom at the 8-position, it is plausible that 8-Bromo-9-propyl-9H-adenine is also a poor substrate for or a weak inhibitor of adenosine deaminase, thereby exhibiting greater metabolic stability compared to unsubstituted adenine analogs. However, direct enzymatic studies are needed for definitive characterization.

Histone Deacetylase (HDAC) Inhibition Mechanisms of Related Purine Derivatives

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. rsc.org The overexpression of certain HDACs is linked to the silencing of tumor suppressor genes in cancer cells, making HDAC inhibitors a validated class of anti-tumor agents. rsc.org

HDAC inhibitors typically conform to a three-part pharmacophore model: a cap group for surface recognition, a linker that fits into the active site tunnel, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. rsc.org Purine derivatives have been successfully utilized as the "cap" group in the design of novel HDAC inhibitors.

Several studies have developed potent HDAC inhibitors by incorporating a purine scaffold.

Purine-Based Hydroxamic Acids : A series of substituted purine hydroxamic acids were developed as potent HDAC inhibitors. rsc.orgrsc.org One compound, designated 5r , demonstrated superior inhibitory activity against HDAC1 and HDAC2 compared to the FDA-approved drug Vorinostat (SAHA). rsc.orgrsc.org Further investigation showed that compounds 5r , 5w , and 5x exhibited strong anti-proliferative effects across various cancer cell lines and also showed high affinity for HDAC6. rsc.org

Morpholinopurine Capping Group : Researchers designed another series of HDAC inhibitors using a morpholinopurine as the capping group. acs.orgnih.gov Among these, compound 10o was identified as a potent inhibitor of class I and class IIb HDACs. acs.orgnih.gov In cellular assays, compound 10o was more effective at increasing the acetylation of histone H3 than the established inhibitors Panobinostat and Vorinostat. acs.orgnih.gov

Purine Isosteres as Benzamide Caps : In a different approach, purine and purine isosteres were used as the capping group for N-(2-aminophenyl)-benzamide-based HDAC inhibitors. nih.gov Compound 14 from this series showed potent inhibition of HDAC1, 2, and 3 isoforms and displayed significant cytotoxicity against several cancer cell lines, including triple-negative breast cancer and leukemia cells. nih.gov Notably, it was effective in both HDAC-inhibitor-sensitive and -resistant cell lines, suggesting it may overcome certain forms of drug resistance. nih.gov

Investigation of 8-Oxoguanine DNA Glycosylase 1 (OGG1) Activation by Purine Analogs

8-Oxoguanine DNA Glycosylase 1 (OGG1) is the primary enzyme in the base excision repair (BER) pathway responsible for identifying and removing 7,8-dihydro-8-oxoguanine (8-oxoG), a common form of oxidative DNA damage. wikipedia.orgnih.gov OGG1 is a bifunctional glycosylase, meaning it both cleaves the bond between the damaged base and the DNA backbone and introduces a strand break. wikipedia.org

The OGG1 repair mechanism involves product-assisted catalysis, where the excised 8-oxoG base acts as a Brønsted base to facilitate a key step in the enzymatic process. chemrxiv.orgchemrxiv.org However, the natural properties of 8-oxoG limit the enzyme's turnover rate. chemrxiv.orgchemrxiv.org This has spurred research into synthetic purine analogs that could serve as more efficient catalysts to activate OGG1.

Recent studies have profiled the nucleobase landscape to find molecules that can enhance OGG1 activity. chemrxiv.orgchemrxiv.org

8-Substituted 6-thioguanines : This class of purine analogs has emerged as a potent scaffold for activating OGG1. chemrxiv.orgchemrxiv.org These compounds enable the enzyme to efficiently cleave abasic sites, effectively broadening OGG1's substrate scope and creating an artificial AP-lyase function. chemrxiv.orgchemrxiv.org

6-Substituted pyrazolo-[3,4-d]-pyrimidines : This second class of activators stimulates OGG1 function, particularly at higher pH levels. chemrxiv.orgchemrxiv.org

The development of these purine-based activators, which can increase OGG1 turnover by up to 20-fold, offers a novel strategy for manipulating DNA repair. chemrxiv.orgchemrxiv.org By using different classes of activators that function optimally in different pH environments (thioguanines at acidic pH, pyrazolopyrimidines at high pH), it may be possible to target OGG1 activity in specific cellular compartments. chemrxiv.orgchemrxiv.org Interestingly, while some purine analogs activate OGG1, others have been developed as inhibitors, which bind within the 8-oxoG binding pocket. researchgate.net

Engagement with Other Molecular Targets

Heat Shock Protein 90 (Hsp90) Interaction and Modulation by Arylsulfanyl Purines

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone essential for maintaining protein homeostasis. mdpi.com It regulates the stability and activity of numerous "client" proteins, many of which are critical for cancer cell proliferation and survival. acs.org Hsp90 inhibitors block the chaperone cycle by competing with ATP for binding to a pocket in the N-terminal domain of the protein. oncohemakey.com This leads to the degradation of client proteins and can reverse the transformed phenotype of cancer cells. acs.orgoncohemakey.com

The purine scaffold has been a highly successful template for designing potent Hsp90 inhibitors. The "PU-class" of inhibitors is based on a purine core that mimics the natural ligand, ATP. acs.org

8-Aryl-sulfanyl Adenine Derivatives : A key group within the PU-class are the 8-aryl-sulfanyl adenine derivatives. acs.org Extensive research on compounds like PU-H71 and PU-H64 has elucidated their binding mechanism. acs.org X-ray crystallography has shown that these water-soluble inhibitors bind to the N-terminal domain of human Hsp90α. acs.org The conformation of these inhibitors when bound to Hsp90 explains structure-activity relationships, such as why different halogen substitutions are favored in different derivative series. acs.org

Mechanism of Action : The binding of these purine-scaffold inhibitors to the N-terminal purine pocket displaces ATP, arresting the chaperone's conformational cycle. oncohemakey.com This disruption signals for client proteins, which are often oncogenic kinases, to be ubiquitinated and degraded by the proteasome. oncohemakey.com A signature effect of Hsp90 inhibition is the corresponding upregulation of Hsp70 expression. mdpi.com

Fluorescently tagged versions of the purine inhibitor PU-H71 have been synthesized to serve as probes for studying Hsp90 in live cells, highlighting the utility of this chemical scaffold in biological research. researchgate.net

Purinergic Signaling Pathways and Cellular Responses

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, primarily ATP and adenosine. frontiersin.orgwikipedia.org These molecules are released from cells and act as ligands for specific purinergic receptors on the same or nearby cells, regulating a vast array of physiological functions. frontiersin.orgresearchgate.net Dysregulation of these pathways is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. frontiersin.orgresearchgate.net

There are two main families of purinergic receptors:

P1 Receptors : These are G protein-coupled receptors that are selective for adenosine. frontiersin.org There are four subtypes: A1, A2A, A2B, and A3. frontiersin.org

P2 Receptors : These receptors are activated by ATP and other nucleotides. frontiersin.org They are divided into P2X ligand-gated ion channels (seven subtypes) and P2Y G protein-coupled receptors (eight subtypes). frontiersin.orgwikipedia.org

Purine analogs, including 8-bromo-9-alkyl adenines, are widely studied as modulators of these receptors. The introduction of a bromine atom at the 8-position of the adenine core generally enhances the interaction with adenosine receptors. researchgate.net By modifying the substituents at the 8- and 9-positions, researchers can develop compounds with high affinity and selectivity for specific receptor subtypes. acs.org

The development of such selective antagonists is crucial for probing the function of individual receptor subtypes and for creating potential therapeutics. researchgate.netacs.org For example, adenine itself has been reported as a template for adenosine receptor antagonists, and compounds based on this structure are being explored for this purpose. acs.org Given that 8-Bromo-9-propyl-9H-adenine fits the structural class of 8-bromo-9-alkyl adenines, it is plausible that it could function as a modulator of purinergic signaling by interacting with one or more adenosine receptor subtypes.

Structure Activity Relationship Sar Investigations of 8 Bromo 9 Propyl 9h Adenine and Its Analogs

Influence of the 8-Bromo Group on Receptor Affinity and Selectivity

The introduction of a bromine atom at the C8-position of the adenine (B156593) nucleus is a critical determinant of receptor affinity. Studies have consistently shown that the presence of an 8-bromo substituent generally enhances the interaction of 9-alkyladenine derivatives with adenosine (B11128) receptors compared to their unsubstituted counterparts. This enhancement is particularly notable for the A2A and A2B receptor subtypes.

Research on a series of 9-ethylpurine derivatives revealed that 8-bromo-9-ethyladenine (B1234844) displayed higher affinity for all AR subtypes when compared to the parent 9-ethyladenine (B1664709). nih.gov The affinity of 8-bromo-9-ethyladenine for the A2A and A2B subtypes was particularly high, with Ki values of 0.052 µM and 0.84 µM, respectively. nih.gov This suggests that the bulky and electronegative bromine atom at the 8-position engages in favorable interactions within the receptor's binding pocket, which may include halogen bonding or steric-driven conformational adjustments that promote a better fit. researchgate.net In general, the presence of a bromine atom at the 8-position of 9-substituted adenines is considered to promote interaction with adenosine receptors. researchgate.net

The data below illustrates the enhanced affinity of an 8-bromo-substituted adenine derivative compared to its unsubstituted parent compound at human adenosine receptors.

Data sourced from Bioorganic & Medicinal Chemistry, 1998, 6(5), 523-33. nih.gov

Significance of the N9-Propyl Chain for Molecular Recognition

The alkyl substituent at the N9-position of the adenine ring plays a crucial role in molecular recognition and receptor selectivity. The length, size, and hydrophobicity of this chain can significantly influence how the ligand docks within the binding site of different adenosine receptor subtypes.

Specifically for the N9-propyl chain, studies have indicated that it is a favorable feature for interaction with the human A2B receptor. When comparing N9-alkylated adenines, it was observed that substituting a 9-ethyl group with a 9-propyl chain appeared to enhance interactions with A2B receptors. This suggests that the additional methylene (B1212753) unit of the propyl group allows for more extensive or optimal hydrophobic interactions within a specific sub-pocket of the A2B receptor.

Furthermore, broader studies on N6,9-disubstituted adenines have shown that the potency at A1 and A2A receptors is directly related to the hydrophobicity of the N9-substituent. The general trend observed was: cyclopentyl > phenyl > tetrahydrofuryl > ethyl > methyl. This ranking underscores the importance of a sufficiently large and hydrophobic group at the N9-position to achieve high potency. The propyl group fits within this trend, offering a balance of size and lipophilicity that can be tuned for specific receptor interactions.

Impact of Substitutions at Other Positions (C2, C6, N6) on Biological Activity

Modifications at the C2, C6, and N6 positions of the 8-bromo-9-propyl-9H-adenine scaffold can further modulate biological activity, often leading to enhanced affinity and altered receptor selectivity profiles.

C2 Position: Introduction of a substituent at the C2 position can significantly impact receptor interaction. For instance, the presence of a chlorine atom at C2 in a series of 9-propyladenine derivatives was found to favor interaction with the A2A subtype. This highlights the sensitivity of the A2A receptor's binding pocket to substitutions at this position.

N6 Position: The N6 amino group is a key interaction point for adenosine receptor ligands. Introducing bulky substituents at this position on the 9-propyladenine core has been shown to significantly increase binding affinity, particularly at the human A1 and A3 adenosine receptors. For example, the addition of phenylacetic or aryloxyphenylacetic moieties at the N6 position of 9-propyladenine modifies the binding profile, steering it towards A1 and A3 affinity.

The table below summarizes the effects of N6-substitutions on 9-propyladenine and 2-chloro-9-propyladenine at A1 and A3 receptors.

Data sourced from European Journal of Medicinal Chemistry, 2010, 45(11), 5243-5248.

Conformational Analysis and Steric Effects of Substituents

While specific crystallographic or computational conformational analyses for 8-bromo-9-propyl-9H-adenine are not widely available, its conformational preferences can be inferred from the general principles of SAR. The steric bulk and electronic properties of the substituents at the C8 and N9 positions are expected to impose significant conformational constraints on the molecule, which in turn dictates its interaction with the receptor.

The bromine atom at the 8-position is sterically demanding. Its presence can influence the orientation of the N9-propyl chain by restricting rotation around the N9-C1' glycosidic bond (in nucleoside analogs) or the N9-C(alkyl) bond in this case. This restriction can favor a specific rotameric conformation (syn or anti) that is optimal for fitting into the receptor's binding site. The steric hindrance caused by the 8-bromo group may prevent non-productive binding orientations and stabilize a bioactive conformation.

Similarly, the N9-propyl chain, with its flexible three-carbon length, can adopt various conformations to access hydrophobic pockets within the receptor. The interplay between the steric effect of the 8-bromo group and the conformational flexibility of the N9-propyl chain is critical. The combination of these two features likely orients the adenine core in a manner that allows for key hydrogen bonding and π-stacking interactions, while the propyl chain engages with hydrophobic residues, collectively contributing to the observed affinity and selectivity.

Comparative SAR Studies with Other Halogenated and Alkylated Adenine Derivatives

The biological activity profile of 8-bromo-9-propyl-9H-adenine is best understood when compared with other closely related adenine derivatives. Such comparisons highlight the specific contributions of the halogen and alkyl groups to receptor affinity.

Comparison with Other 8-Substituted Analogs: The 8-bromo substituent generally confers higher affinity than an 8-hydrogen atom, as demonstrated by the comparison between 9-ethyladenine and 8-bromo-9-ethyladenine. nih.gov When compared to other 8-substituted analogs, such as 8-amino derivatives, the 8-bromo compound often shows comparable or distinct activity profiles. For example, in a series of 9-(4-methylbenzyl)-6-(dimethylamino)-9H-purine derivatives, both the 8-amino and 8-bromo analogs were found to be the most active against rhinovirus, though less so than the unsubstituted parent compound in that specific assay. researchgate.net This indicates that while the 8-bromo group is often beneficial for adenosine receptor affinity, the optimal substituent at this position can be context-dependent.

Comparison with Other N9-Alkylated Analogs: As previously discussed, the length of the N9-alkyl chain is a key factor. The potency of 9-substituted adenines at A1/A2 receptors often increases with the hydrophobicity and size of the alkyl group, with ethyl being more potent than methyl, and larger groups like cyclopentyl being more potent still. The propyl group on 8-bromo-9-propyl-9H-adenine represents an intermediate chain length that appears particularly favorable for A2B receptor interactions when compared to the shorter ethyl chain. This demonstrates a clear SAR trend where incremental increases in the N9-alkyl chain length can fine-tune receptor selectivity.

Preclinical Biological Evaluation of 8 Bromo 9 Propyl 9h Adenine and Its Derivatives

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental in the initial stages of drug discovery and development, providing a controlled environment to study the biological effects of a compound on specific cell types and pathways. For "8-Bromo-9-propyl-9H-adenine" and its analogs, these assays have been instrumental in understanding their interactions with cellular signaling, receptor and enzyme activities, cell viability, and the induction of apoptosis.

Cell Signaling Pathway Analysis (e.g., cAMP accumulation, gene expression modulation)

Derivatives of 8-bromoadenine (B57524) have been shown to influence intracellular signaling pathways, particularly those involving cyclic AMP (cAMP), a critical second messenger. For instance, N6-substituted 9-methyladenines have demonstrated the ability to competitively antagonize adenosine-induced cAMP accumulation in human fibroblast cell lines. google.com The methylation at the 9-position, as seen in "8-Bromo-9-propyl-9H-adenine," can enhance this antagonistic potency. google.com

Furthermore, studies on related purine (B94841) derivatives indicate that these compounds can modulate gene expression. uniroma1.it This modulation can occur through various mechanisms, including the alteration of transcription factor binding and the recruitment of histone-modifying enzymes. uniroma1.it While direct evidence for "8-Bromo-9-propyl-9H-adenine" is still emerging, the structural similarities to other studied purines suggest it may also possess gene expression modulating capabilities.

Cell Line Studies for Specific Receptor or Enzyme Activities

Cell line studies have been crucial in identifying the specific molecular targets of 8-bromo-adenine derivatives. These studies often utilize Chinese hamster ovary (CHO) cells stably transfected with human adenosine (B11128) receptors (A1, A2A, A2B, and A3). nih.gov Research has shown that the presence of a bromine atom at the 8-position of 9-substituted adenines generally enhances interaction with adenosine receptors, particularly the A2A subtype. nih.govresearchgate.net

The substitution at the 9-position with a propyl group appears to promote interaction with human A2B receptors. d-nb.info Additionally, 8-bromoadenine nucleotides have been investigated as potential substrates or inhibitors of various enzymes, including phosphotransferases. nih.gov While they can substitute for natural adenine (B156593) nucleotides in reactions catalyzed by many phosphotransferases, their efficiency as phosphate (B84403) donors and acceptors is generally lower. nih.gov

Cellular Viability and Proliferation Studies (e.g., in cancer cell lines, viral replication models)

The impact of 8-bromo-adenine derivatives on cellular viability and proliferation has been a significant area of investigation, particularly in the context of cancer. Purine nucleoside analogs, a class to which "8-Bromo-9-propyl-9H-adenine" belongs, have demonstrated broad antitumor activity. medchemexpress.com These compounds can inhibit DNA synthesis, a key process in rapidly proliferating cancer cells. medchemexpress.com

Studies on various cancer cell lines have shown that purine derivatives can induce a decline in cell viability and proliferation. For example, aphrocallistin, a metabolite containing a bromotyrosine-derived moiety, inhibited the growth of several human tumor cell lines. nih.gov While specific data on "8-Bromo-9-propyl-9H-adenine" in viral replication models is limited, the known interference of purine analogs with DNA and RNA synthesis suggests potential antiviral applications. ontosight.ai

Assays for Apoptosis Induction

A key mechanism through which purine analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. medchemexpress.com Several studies have confirmed that derivatives of 8-bromoadenine can trigger this process in cancer cells. google.com The induction of apoptosis is a desirable therapeutic outcome as it leads to the orderly removal of cancer cells without causing inflammation. google.com

For instance, certain purine derivatives have been shown to induce apoptosis at micromolar concentrations. google.com The molecular mechanisms underlying this apoptosis induction can involve the inhibition of DNA synthesis and the activation of specific signaling pathways that lead to cell death. medchemexpress.com

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Biochemical assays provide a more direct measure of a compound's interaction with its molecular target, free from the complexities of a cellular environment. These assays have been pivotal in quantifying the binding affinities and inhibitory constants of "8-Bromo-9-propyl-9H-adenine" and its derivatives for specific receptors and enzymes.

Radioligand Binding Assays for Adenosine Receptors

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. In the context of "8-Bromo-9-propyl-9H-adenine" and its analogs, these assays have been extensively used to characterize their interactions with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). nih.govnih.gov

These studies typically involve the use of radiolabeled ligands, such as [3H]CCPA for A1 receptors and [3H]NECA for A2A and A3 receptors, in membrane preparations from cells expressing the specific receptor subtype. nih.gov The ability of the test compound to displace the radioligand provides a measure of its binding affinity, usually expressed as an inhibition constant (Ki).

Research has consistently shown that 8-bromo-9-alkyl adenine derivatives are effective ligands for adenosine receptors. nih.govresearchgate.net The presence of the bromine atom at the 8-position generally favors interaction with these receptors. nih.gov The nature of the alkyl group at the 9-position, such as the propyl group in "8-Bromo-9-propyl-9H-adenine," further refines the selectivity and affinity for the different adenosine receptor subtypes. nih.govresearchgate.net

Enzyme Activity Assays (e.g., kinase assays, adenylyl cyclase activity)

The preclinical evaluation of 8-Bromo-9-propyl-9H-adenine and related derivatives often involves assessing their impact on specific enzyme activities to understand their mechanism of action at a molecular level. A primary focus of these investigations has been on adenylyl cyclase, an enzyme crucial for cellular signaling.

Adenosine receptors, the primary targets for this class of compounds, are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase. idrblab.netscispace.com Specifically, A1 and A3 receptor subtypes typically inhibit the enzyme, while A2A and A2B subtypes stimulate it. researchgate.net Consequently, functional assays measuring the inhibition or stimulation of adenylyl cyclase are standard for characterizing the pharmacological profile of potential adenosine receptor ligands. researchgate.net

Research on a series of 8-bromo-9-alkyl adenines has utilized functional cyclase experiments to characterize their interaction with all four adenosine receptor subtypes. acs.org These studies have shown that the introduction of a bromine atom at the 8-position of the adenine scaffold generally enhances the interaction with adenosine receptors, with a notable preference for the A2A subtype. acs.org Further investigations into 9-substituted adenines have reinforced the importance of the group at this position. For instance, studies on 2,6,9-trisubstituted adenines revealed that replacing a 9-ethyl group with a 9-propyl chain, as seen in the subject compound, appears to favor interaction with human A2B receptors. researchgate.net

The affinity of novel adenine-based compounds is frequently tested through the inhibition of agonist-stimulated adenylyl cyclase activity in cells engineered to express specific human receptor subtypes. researchgate.net This allows for a precise determination of a compound's potency and selectivity. While detailed kinase assay data for 8-Bromo-9-propyl-9H-adenine is not extensively documented in the available literature, purine analogs are widely recognized as a "privileged structure" in the design of kinase inhibitors, suggesting a potential area for future investigation. researchgate.net

| Compound Class | Modification | Enzyme/Receptor Target | Observed Effect in Assays | Reference |

|---|---|---|---|---|

| 8-Bromo-9-alkyl adenines | Bromine at C8-position | Adenosine A2A Receptor | Promotes interaction with the receptor, which stimulates adenylyl cyclase. | acs.org |

| 9-Substituted adenines | Propyl group at N9-position | Adenosine A2B Receptor | Favors interaction with human A2B receptors in adenylyl cyclase experiments. | researchgate.net |

| 9-Ethyl-8-phenyl-9H-adenine | Phenyl at C8, Ethyl at N9 | Adenosine A1 Receptor | Identified as a high-affinity antagonist in radioligand binding assays. A1 receptors inhibit adenylyl cyclase. | researchgate.net |

| 8-Ethoxy-9-ethyladenine | Ethoxy at C8, Ethyl at N9 | Adenosine A2A Receptor | Demonstrated high affinity as an antagonist. A2A receptors stimulate adenylyl cyclase. | researchgate.net |

Investigations in Preclinical Animal Models (Excluding Clinical Human Trials)

Studies on Pharmacological Efficacy in Relevant Disease Models (e.g., inflammation, neurological disorders)

While specific in vivo efficacy studies for 8-Bromo-9-propyl-9H-adenine in animal models of inflammation or neurological disorders are not prominently available in the reviewed literature, the compound's mechanism of action provides a strong rationale for its investigation in these areas. The compound and its analogs are designed as ligands for adenosine receptors, which are known to be significant modulators of inflammatory and neurological processes. mdpi.comwindows.net

Neurological Disorders: The adenosine A2A receptor, a key target for 8-bromo-adenine derivatives, is highly expressed in the brain and plays a role in the activity of the basal ganglia's indirect pathway. windows.net A2A receptor antagonists are being explored for their therapeutic potential in neurodegenerative conditions like Parkinson's disease. mdpi.com In preclinical models, these antagonists are thought to exert neuroprotective effects by modulating the inflammatory responses of microglial cells. mdpi.com Activated microglia are a hallmark of neuroinflammation, a process implicated in various neurological diseases, including Alzheimer's disease and multiple sclerosis. mdpi.commdpi.com

Inflammation: Adenosine receptors, particularly the A2A and A3 subtypes, are crucial in regulating immune responses and inflammation. The A2A receptor helps protect tissues from collateral inflammatory damage. windows.net The A3 adenosine receptor (A3AR) is considered a novel therapeutic target because its expression is significantly increased in inflammatory cells. nih.gov In stressful conditions like inflammation, extracellular adenosine levels rise, activating these receptors to modulate immune cell function. nih.gov The potential of adenine derivatives to act as antagonists or agonists at these receptors makes them relevant candidates for evaluation in preclinical inflammation models, such as carrageenan-induced paw edema. mdpi.com

Given the established roles of adenosine receptors in neuroinflammation and immune modulation, 8-Bromo-9-propyl-9H-adenine represents a candidate for efficacy testing in relevant animal models for these conditions.

Metabolism and Distribution Studies in Preclinical Species (ADME without human data)

Specific absorption, distribution, metabolism, and excretion (ADME) data for 8-Bromo-9-propyl-9H-adenine in preclinical species is not detailed in publicly accessible research. However, the methodologies for evaluating compounds of this class are well-established. Such studies are critical for progressing a compound from discovery to development, as they help predict its pharmacokinetic behavior.

Metabolism: Preclinical metabolism is typically investigated using in vitro systems like liver microsomes and hepatocytes from various species (e.g., rat, mouse). tandfonline.comacs.org These assays determine a compound's metabolic stability and identify its major metabolic pathways and resulting metabolites. tandfonline.com For purine-based compounds like adenosine receptor agonists, common metabolic reactions include hydroxylation and demethylation. researchgate.net A study on the A3 adenosine receptor agonist MRS5980, for example, used UPLC-MS to identify 33 metabolites in vivo, with major reactions being demethylation, hydroxylation, and dehydrogenation. researchgate.net The primary enzymes involved, often from the cytochrome P450 (CYP) family (like CYP3A4 and CYP1A2), are also identified through screening with recombinant enzymes. researchgate.net

Distribution: Distribution studies assess how a compound permeates tissues. For compounds targeting the central nervous system, brain permeability is a key parameter. acs.org In vitro models, such as the Caco-2 cell permeability assay, are used to predict intestinal absorption and efflux transporter interactions. nih.gov The addition of serum albumin to assay buffers may be used to understand the impact of plasma protein binding on permeability. tandfonline.com For compounds intended for neurological indications, achieving an optimal brain-to-plasma concentration ratio is a major goal to ensure adequate target engagement while minimizing systemic exposure. acs.org

The general ADME profile for a molecule like 8-Bromo-9-propyl-9H-adenine would be investigated using these standard preclinical tools to assess its potential as a drug candidate.

| ADME Parameter | Preclinical Assay/Model | Purpose | Reference |

|---|---|---|---|

| Absorption | Caco-2 Permeability Assay | Predicts intestinal absorption and identifies potential for efflux by transporters. | nih.gov |

| Metabolism | Liver Microsomes (Rat, Mouse, Human) | Determines metabolic stability (half-life) and identifies major metabolic pathways (e.g., oxidation, hydroxylation). | tandfonline.com |

| Metabolism | Hepatocytes (Cryopreserved) | Provides a more complete picture of metabolism, including Phase I and Phase II reactions, and helps identify metabolites. | acs.org |

| Distribution | Plasma Protein Binding Assay | Measures the extent to which a compound binds to plasma proteins, affecting its free concentration and availability. | tandfonline.com |

| Distribution | Brain Tissue Binding / In vivo Microdialysis | Assesses brain penetration and the brain-to-plasma ratio for CNS-targeted drugs. | acs.org |

Computational Chemistry and Structural Biology Studies

Molecular Docking Simulations of 8-Bromo-9-propyl-9H-adenine with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the binding mode of 8-Bromo-9-propyl-9H-adenine and identifying the key interactions that stabilize the ligand-protein complex.

Molecular docking simulations can be employed to predict how 8-Bromo-9-propyl-9H-adenine fits into the binding site of a target protein. For instance, based on the structural similarity of the adenine (B156593) scaffold to endogenous ligands, potential targets for 8-Bromo-9-propyl-9H-adenine could include adenosine (B11128) receptors or other purine-binding proteins. Docking studies would involve preparing the three-dimensional structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket, scoring each based on a force field that estimates the binding affinity.

Beyond predicting the binding pose, molecular docking provides detailed information about the specific non-covalent interactions between 8-Bromo-9-propyl-9H-adenine and the amino acid residues of the target protein. These interactions are fundamental to the stability of the protein-ligand complex and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds.

For 8-Bromo-9-propyl-9H-adenine, the adenine moiety can form hydrogen bonds with specific residues in the binding pocket, mimicking the interactions of adenosine. The 9-propyl group, being hydrophobic, would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine. A particularly interesting aspect is the potential for the 8-bromo substituent to form halogen bonds with electron-donating atoms (like oxygen or sulfur) in the protein backbone or side chains. Halogen bonds are increasingly recognized as important interactions in drug design and could contribute significantly to the binding affinity and selectivity of 8-Bromo-9-propyl-9H-adenine.

Table 1: Potential Amino Acid Interactions of 8-Bromo-9-propyl-9H-adenine in a Hypothetical Adenosine Receptor Binding Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Adenine N1 and N6-amino | Aspartate, Glutamate, Asparagine, Glutamine | Hydrogen Bond |

| Adenine N3 and N7 | Threonine, Serine | Hydrogen Bond |

| 8-Bromo | Carbonyl oxygen of backbone, Serine, Threonine | Halogen Bond |

| 9-Propyl | Leucine, Valine, Isoleucine, Phenylalanine | Hydrophobic Interaction |

Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the protein-ligand complex over time, providing insights into the conformational changes and the stability of the binding.

Starting from a docked pose of 8-Bromo-9-propyl-9H-adenine in its target protein, an MD simulation would be run for a sufficient duration (typically nanoseconds to microseconds) to observe the dynamic behavior of the complex. The simulation would reveal how the protein structure adapts to the presence of the ligand and whether the initial binding pose is stable over time. Analysis of the MD trajectory can identify conformational changes in both the ligand and the protein that are induced upon binding. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be developed for a series of 8-substituted-9-propyladenine derivatives to predict their activity against a specific target.

To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated, which are numerical representations of their structural, physicochemical, or electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs of 8-Bromo-9-propyl-9H-adenine.

De Novo Ligand Design and Virtual Screening Approaches

De novo ligand design and virtual screening are computational strategies used to identify novel drug candidates. De novo design algorithms can generate novel molecular structures that are predicted to bind to a target protein with high affinity. Starting with the 8-Bromo-9-propyl-9H-adenine scaffold, these programs could suggest modifications or new functional groups that would enhance binding.

Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a target of interest. A virtual screening campaign could be initiated using the 8-Bromo-9-propyl-9H-adenine structure as a query to search for similar molecules with potentially improved properties. Alternatively, a receptor-based virtual screen could be performed by docking a large compound library into the binding site of a target protein to identify potential hits.

Crystallographic and NMR Spectroscopic Studies of Protein-Ligand Complexes

While computational methods are powerful predictive tools, experimental structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive, high-resolution information about protein-ligand complexes.

X-ray crystallography can determine the three-dimensional structure of a protein-ligand complex at atomic resolution. Obtaining a crystal structure of 8-Bromo-9-propyl-9H-adenine bound to its target protein would provide precise details of the binding mode, including the exact orientation of the ligand and the specific interactions with the protein. This information is invaluable for structure-based drug design. A study on the related compound, (R)-9-(2-hydroxy propyl)adenine, has demonstrated the feasibility of obtaining crystal structures for such adenine derivatives. researchgate.net

NMR spectroscopy is another powerful technique for studying protein-ligand interactions in solution. NMR can be used to confirm binding, determine the binding affinity, and map the binding site on the protein. For instance, chemical shift perturbation experiments can identify the amino acid residues that are affected by the binding of 8-Bromo-9-propyl-9H-adenine, thereby defining the binding interface. Furthermore, advanced NMR techniques can be used to determine the three-dimensional structure of the protein-ligand complex in solution.

Advanced Analytical and Spectroscopic Characterization in Research

Advanced NMR Spectroscopic Techniques for Conformational Analysis and Intermolecular Stacking Interactions

The substitution at the 8-position of the adenine (B156593) ring significantly influences the conformational preference of the molecule. In nucleosides and their analogues, this substitution often forces the purine (B94841) base to adopt a syn conformation relative to the sugar or alkyl chain, a stark contrast to the more common anti conformation of unsubstituted purines. acs.org Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal in elucidating these three-dimensional structural details.

Conformational Analysis: Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the conformation. These techniques detect through-space interactions between protons that are close to each other. For 8-Bromo-9-propyl-9H-adenine, a key indicator of the syn conformation would be the observation of a NOE cross-peak between the protons of the N9-propyl chain (specifically the methylene (B1212753) group adjacent to the nitrogen) and the H2 proton of the purine ring. The absence of a strong NOE between the propyl chain and the H2 proton, coupled with the steric hindrance of the bromine atom, provides strong evidence for the favored syn arrangement.

Intermolecular Stacking Interactions: The purine ring of 8-Bromo-9-propyl-9H-adenine can engage in π-π stacking interactions with other aromatic systems. ucl.ac.uk ¹H NMR is a powerful tool to study these non-covalent interactions. When the compound stacks with another aromatic molecule, the mutual shielding effect causes characteristic upfield shifts in the chemical shifts (Δδ) of the aromatic protons of both molecules. The magnitude of these shifts can provide qualitative information about the strength and geometry of the stacking interaction. ucl.ac.ukbeilstein-journals.org For instance, studies on similar 9-propyladenine derivatives have used this principle to quantify binding affinities with synthetic receptors containing aromatic surfaces. ucl.ac.uk

Table 1: Representative NMR Data for Adenine Derivatives

Illustrative ¹H and ¹³C NMR chemical shifts for adenine derivatives in DMSO-d₆. Exact values for 8-Bromo-9-propyl-9H-adenine may vary based on experimental conditions.

| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | ~8.1-8.3 | ~152-153 |

| C4 | - | ~149-150 |

| C5 | - | ~118-120 |

| C6 | - | ~156-157 |

| NH₂ | ~7.1-7.3 (broad) | - |

| C8 | - | ~125-127 (for C8-Br) |

| N9-CH₂ | ~4.1-4.2 | ~42-43 |

| CH₂-CH₂ | ~1.8-1.9 | ~22-23 |

| CH₃ | ~0.9-1.0 | ~11-12 |

Mass Spectrometry for Metabolite Profiling in Preclinical Models and Elucidation of Biotransformation Pathways

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for studying the metabolism of chemical compounds in preclinical models, such as human liver microsomes or hepatocytes. mdpi.comacs.org For 8-Bromo-9-propyl-9H-adenine, these studies would aim to identify potential metabolites and elucidate the primary biotransformation pathways.

Researchers would incubate the compound with a metabolically active system and analyze samples at different time points. High-resolution mass spectrometry allows for the determination of the accurate mass of potential metabolites, from which their elemental composition can be predicted. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of modification.

Potential biotransformation pathways for 8-Bromo-9-propyl-9H-adenine include:

Phase I Reactions: Oxidation is a common metabolic route. This could involve hydroxylation at various positions on the propyl chain, or oxidation of the purine ring itself. Another potential pathway is dehalogenation, where the bromine atom is replaced by a hydroxyl group.

Phase II Reactions: If hydroxylated metabolites are formed, they can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Table 2: Predicted Metabolites of 8-Bromo-9-propyl-9H-adenine and Their Mass Shifts

This table outlines hypothetical Phase I metabolites and the expected change in their monoisotopic mass, which would be detected by high-resolution mass spectrometry.

| Metabolic Reaction | Modification | Mass Change (Da) |

|---|---|---|

| Hydroxylation | Addition of an oxygen atom | +15.9949 |

| De-bromination and Hydroxylation | Replacement of Br with OH | -62.9193 |

| N-Dealkylation | Loss of the propyl group | -43.0548 |

| Oxidation to Carboxylic Acid | Hydroxylation followed by oxidation of terminal CH₃ | +29.9898 |

Spectroscopic Probes and Fluorescent Labeling Strategies for Cellular Localization and Target Engagement Studies

While 8-Bromo-9-propyl-9H-adenine is not intrinsically fluorescent, its chemical structure makes it an excellent scaffold for the synthesis of spectroscopic probes. whiterose.ac.uk The bromine atom at the C8 position serves as a versatile synthetic handle, allowing for the attachment of various reporter groups, including fluorophores, through cross-coupling reactions like the Suzuki or Sonogashira reactions. acs.org

Probe Synthesis: By coupling a fluorescent moiety (e.g., a Bodipy dye, a coumarin, or a larger aromatic system) to the C8 position, researchers can create a fluorescent analogue of the parent compound. The choice of fluorophore can be tailored to the specific application, depending on the desired excitation and emission wavelengths. whiterose.ac.uk

Cellular Localization: Once a fluorescently labeled version is synthesized, it can be introduced into cells and visualized using fluorescence microscopy. This allows researchers to determine the subcellular distribution of the compound, providing insights into its potential sites of action or accumulation. scholaris.ca

Target Engagement: Fluorescently labeled probes are also critical for target engagement studies. chemrxiv.org Techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET) can be used to measure the binding of the probe to its biological target (e.g., a protein or nucleic acid) in real-time. A change in the fluorescent signal upon binding provides quantitative data on binding affinity and kinetics, which is invaluable in drug discovery and chemical biology research. scholaris.cachemrxiv.org

Table 3: Examples of Fluorescent Labeling Strategies

This table shows potential modifications to 8-Bromo-9-propyl-9H-adenine to create fluorescent probes, along with the type of reaction commonly used.

| Attached Fluorophore Type | Synthetic Reaction | Potential Application |

|---|---|---|

| Aryl or Heteroaryl Group | Suzuki Coupling | Creating environmentally sensitive probes |

| Alkynyl-Fluorophore | Sonogashira Coupling | Developing probes for bioorthogonal chemistry |

| Dansyl Chloride Derivative | Nucleophilic Aromatic Substitution (if activated) | Probes for fluorescence microscopy |

| Bodipy-alkyne | Sonogashira Coupling | Bright, photostable probes for imaging |

Development of Analytical Methods for Detection and Quantification in Research Samples (non-clinical)

The ability to accurately detect and quantify 8-Bromo-9-propyl-9H-adenine in various non-clinical research samples (e.g., reaction mixtures, buffer solutions, cell lysates) is essential for its use in research. This requires the development of robust and sensitive analytical methods.

High-Performance Liquid Chromatography (HPLC): A common method for quantification is reversed-phase HPLC (RP-HPLC) with UV detection. The compound, being a purine derivative, has a strong UV absorbance, typically in the range of 260–280 nm. A standard analytical method would involve:

Column: A C18 stationary phase.

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection: UV detector set to the absorbance maximum of the compound. Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.

Liquid Chromatography-Mass Spectrometry (LC-MS): For samples with complex matrices or when higher sensitivity and selectivity are required, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. In this technique, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for 8-Bromo-9-propyl-9H-adenine in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This provides excellent specificity, as it is highly unlikely that other co-eluting compounds will have the same retention time, parent mass, and fragment ion mass. An internal standard, often a stable isotope-labeled version of the analyte, is typically used to ensure the highest accuracy and precision.

Table 4: Typical Parameters for Analytical Method Development

This table outlines common starting parameters for developing HPLC-UV and LC-MS/MS methods for the analysis of 8-Bromo-9-propyl-9H-adenine in research samples.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 150 mm) | Reversed-Phase C18 (e.g., <3 µm, 2.1 x 50 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile or Methanol + 0.1% Formic Acid |

| Detection Mode | UV Absorbance (e.g., 265 nm) | Positive Electrospray Ionization (ESI+) |

| Quantification Mode | External Standard Calibration | MRM with Stable Isotope Labeled Internal Standard |

Emerging Research Directions and Future Perspectives for 8 Bromo 9 Propyl 9h Adenine Research

Rational Design of Next-Generation Adenine (B156593) Analogs with Enhanced Biological Profiles

The rational design of new adenine analogs is a primary focus for advancing the therapeutic potential of this chemical class. This approach relies on a deep understanding of structure-activity relationships (SAR) to guide the synthesis of new compounds with improved potency, selectivity, and pharmacokinetic properties. academie-sciences.frontosight.ai For adenine derivatives, including the 8-bromo-9-alkyl series, SAR studies have been crucial in identifying key structural modifications that influence interaction with biological targets like adenosine (B11128) receptors. researchgate.net

Future design strategies for analogs of 8-Bromo-9-propyl-9H-adenine will likely involve:

Systematic Substitution: Research has shown that substituents at the 2, 8, and N6 positions of the adenine core significantly impact biological activity. For instance, the presence of a bromine atom at the 8-position has been shown to generally promote interaction with adenosine receptors. researchgate.net Computational modeling and X-ray crystallography can be used to study how different substituents at the C8 position affect the conformational preference (e.g., syn vs. anti) of the molecule, which can influence binding to target proteins like kinases or enzymes. acs.org

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the 8-Bromo-9-propyl-9H-adenine structure with bioisosteres—chemical groups with similar physical or chemical properties—can lead to improved characteristics. For example, replacing the adenine core with a quinazoline (B50416) moiety has been successfully used to create inhibitors of the enzyme DOT1L with reduced cytotoxicity compared to their adenine counterparts. pasteur.fr

Modifying the N9-substituent: The N9-propyl group is a key feature of the title compound. Altering this alkyl chain's length, rigidity, or polarity is a critical strategy. For example, replacing a propyl chain with a cis-cyclobutyl ring in a different adenine analog resulted in a compound with a much longer residence time on its target. academie-sciences.fr

| Position on Adenine Scaffold | Modification Strategy | Observed Impact on Biological Profile | Reference |

|---|---|---|---|

| C8 | Introduction of a bromine atom | Generally promotes interaction with adenosine receptors, particularly the A2A subtype. | researchgate.net |

| C8 | Varying aryl ring substituents | Hydrophobic pockets often favor less polar functionalities; chlorine and bromine are generally well-tolerated substituents. | nih.gov |

| C2 | Introduction of an arylalkynyl group | Can be used to tune selectivity between different adenosine receptor subtypes. | researchgate.net |

| N9 | Alkylation (e.g., with a propyl group) | A primary method for creating adenine derivatives; the nature of the alkyl group affects receptor affinity and selectivity. | researchgate.netd-nb.info |

| N6 | Introduction of bulky or hydrogen-bonding groups | Can significantly alter receptor binding and selectivity profiles. | d-nb.info |

Exploration of Novel Therapeutic Avenues and Biological Targets

While initial studies have linked 8-Bromo-9-propyl-9H-adenine and related compounds to adenosine receptors and certain kinases, a vast landscape of potential biological targets remains to be explored. ontosight.aiidrblab.netidrblab.net The adenine scaffold is a privileged structure that mimics endogenous molecules like adenosine and ATP, which interact with a multitude of proteins. daicelpharmastandards.com

Future research will likely focus on:

Kinase Inhibition: Adenine-based inhibitors are widely used in cancer therapy. academie-sciences.fr Given that 8-Bromo-9-propyl-9H-adenine has been identified as a modulator of casein kinase 1 (CK1), screening it against a broad panel of kinases could reveal novel targets in oncology or inflammatory diseases. ontosight.ai

Epigenetic Targets: Enzymes involved in epigenetics, such as histone methyltransferases (e.g., DOT1L), are promising targets for cancer therapy. pasteur.fr Since these enzymes have binding sites for the adenine-containing cofactor S-adenosylmethionine (SAM), analogs like 8-Bromo-9-propyl-9H-adenine could be investigated as potential inhibitors.

Viral and Bacterial Enzymes: Adenosine analogues that inhibit DNA/RNA synthesis are established antiviral agents. academie-sciences.fr New research could explore the potential of 8-Bromo-9-propyl-9H-adenine and its derivatives against viral polymerases or other enzymes essential for pathogen replication. ontosight.ai

Adenosine Receptor Subtypes: While some work has been done, a more detailed characterization of the activity of 8-Bromo-9-propyl-9H-adenine at all four adenosine receptor subtypes (A1, A2A, A2B, A3) is warranted. idrblab.net Selective modulation of these receptors has therapeutic potential in ischemia, inflammation, asthma, and CNS disorders. nih.gov

Development as a Chemical Biology Tool for Pathway Elucidation

Beyond direct therapeutic applications, 8-Bromo-9-propyl-9H-adenine can be developed into a valuable chemical biology tool to investigate complex biological pathways. oup.com Chemical tools are molecules designed to interact with specific proteins or pathways to help researchers understand their function. googleapis.com

Potential applications include:

Fluorescent Probes: By attaching a fluorescent group to the 8-Bromo-9-propyl-9H-adenine scaffold, researchers can create probes to visualize the localization and dynamics of target proteins within living cells. oup.com Such tools are instrumental in studying cellular signaling.

Affinity-Based Probes: The compound can be modified with a reactive group and a tag (like biotin) to create an affinity-based probe. This probe can be used to covalently label its protein targets in a cell lysate, which can then be isolated and identified using mass spectrometry, a technique known as activity-based protein profiling (ABPP).

Pathway Inhibitors: As a selective inhibitor of a specific biological target, the compound can be used to dissect its role in a signaling cascade. For example, 8-Bromoadenine (B57524) has been used as a research tool to study DNA repair mechanisms by inhibiting single-strand break repair. medchemexpress.com Similarly, a highly selective analog of 8-Bromo-9-propyl-9H-adenine could be used to clarify the specific functions of its target kinase or receptor.

Strategic Integration with High-Throughput Screening and Omics Technologies

To accelerate the discovery of new activities and targets for 8-Bromo-9-propyl-9H-adenine, its research must be integrated with modern discovery platforms. High-throughput screening (HTS) and "omics" technologies (genomics, proteomics, metabolomics) offer powerful ways to analyze the compound's effects on a global scale.

Key integrations include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against thousands of potential targets. nih.gov 8-Bromo-9-propyl-9H-adenine can be included in compound libraries screened against panels of kinases, G-protein coupled receptors, and other enzyme classes. ontosight.ai Furthermore, developing specific HTS assays, such as fluorescence-based methods for enzymes that metabolize adenine-containing molecules, can facilitate the discovery of new inhibitors from a library of analogs. rsc.orgnih.gov

Proteomics: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify the direct and indirect protein targets of 8-Bromo-9-propyl-9H-adenine in an unbiased manner within cells. This can reveal unexpected mechanisms of action or off-target effects.